Dipropyl isocinchomeronate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, precise naming and identification of chemical compounds are paramount. Dipropyl isocinchomeronate is identified by its IUPAC name and a variety of synonyms and trade names.

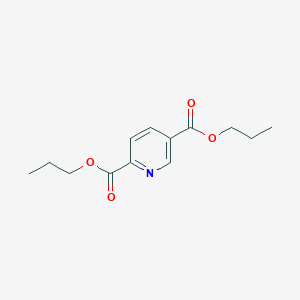

The systematically generated and internationally recognized name for this compound is dipropyl pyridine-2,5-dicarboxylate . nih.govbcpcpesticidecompendium.org This name precisely describes the molecular structure, indicating a pyridine (B92270) ring with two propyl ester groups attached at the 2 and 5 positions.

In addition to its formal IUPAC name, dipropyl isocinchomeronate is known by several other names in scientific and commercial publications. These include:

MGK® Repellent 326 nih.govnih.gov

Morpel® Repellent 326 herts.ac.uk

2,5-Pyridinedicarboxylic acid, dipropyl ester nih.govnih.gov

Dipropyl 2,5-pyridinedicarboxylate nih.govnih.gov

Di-n-propyl isocinchomeronate nih.gov

Quyingding (in China) bcpcpesticidecompendium.org

| Type | Name | Reference |

|---|---|---|

| IUPAC Name | dipropyl pyridine-2,5-dicarboxylate | nih.govbcpcpesticidecompendium.org |

| Synonym | Dipropyl isocinchomeronate | nih.govnih.gov |

| Trade Name | MGK® Repellent 326 | nih.govnih.gov |

| Trade Name | Morpel® Repellent 326 | herts.ac.uk |

| Synonym | 2,5-Pyridinedicarboxylic acid, dipropyl ester | nih.govnih.gov |

Historical Perspective of Research and Initial Discoveries

Research into dipropyl isocinchomeronate dates back to the mid-20th century. It was first registered in the United States in 1957 by the McLaughlin Gormley King Company (MGK). epa.gov The initial registration by the USDA was for its use as an insect repellent for livestock. nih.gov The compound was discovered in Australia in 1956. herts.ac.uk

Early research focused on its effectiveness in repelling various flying and biting insects, often in combination with other active ingredients like DEET or pyrethrins (B594832) to broaden the spectrum of repellency. nih.govepa.gov Over the years, its use patterns have evolved, with some applications, such as on livestock for food, being voluntarily canceled by the registrant. epa.gov

Role as a Reference Compound in Chemical and Biological Studies

Beyond its primary application as an insect repellent, dipropyl isocinchomeronate has been utilized as a reference compound in various scientific investigations. For instance, in environmental science, it is included in aquatic life benchmarks by the U.S. Environmental Protection Agency (EPA) to assess ecological risk. epa.gov These benchmarks are derived from toxicity values and help in interpreting monitoring data for water quality. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

dipropyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-7-17-12(15)10-5-6-11(14-9-10)13(16)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCWRFYJWUUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=C(C=C1)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Record name | DIPROPYL ISOCINCHOMERONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032544 | |

| Record name | Dipropyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropyl isocinchomeronate appears as a solid., Amber liquid; [Reference #1] | |

| Record name | DIPROPYL ISOCINCHOMERONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-propyl isocinchomeronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 150 °C at 1 mm Hg | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

93.4 °C (200.1 °F) - closed cup | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in petroleum distillates such as kerosene, toluene, xylene, methanol, ethanol, and isopropanol, Miscible with ethanol, kerosene, methanol, isopropanol | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.082 at 20 °C (technical product: 1.106-1.13 at 20 °C) | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | Di-n-propyl isocinchomeronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amber liquid | |

CAS No. |

136-45-8 | |

| Record name | DIPROPYL ISOCINCHOMERONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl isocinchomeronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl isocinchomeronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl isocinchomeronate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl pyridine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL ISOCINCHOMERONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O572Q51ABJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Liquid at room temperature | |

| Record name | Dipropyl isocinchomeronate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Iii. Spectroscopic and Analytical Characterization Techniques for Dipropyl Isocinchomeronate

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of dipropyl isocinchomeronate. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, mass spectrometry, and infrared spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For pyridine (B92270) derivatives such as dipropyl isocinchomeronate, ¹H and ¹³C NMR spectroscopy provide definitive information about the substitution pattern on the pyridine ring and the structure of the ester side chains.

In the ¹H NMR spectrum of a pyridine dicarboxylate, the chemical shifts and coupling patterns of the aromatic protons are highly informative. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxyl groups. The specific positions of these signals help to confirm the 2,5-substitution pattern of the isocinchomeronate structure. Furthermore, the signals corresponding to the propyl groups (e.g., methyl, methylene (B1212753), and oxymethylene protons) can be unambiguously assigned, and their splitting patterns confirm the connectivity within the ester chains. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are typically observed at the most downfield positions (around 165 ppm), while the aromatic carbons of the pyridine ring resonate in the 120-150 ppm range. The aliphatic carbons of the two propyl groups will appear in the upfield region of the spectrum. While specific NMR data for dipropyl isocinchomeronate is available through databases like NMRShiftDB, general principles of NMR for pyridine esters allow for its structural confirmation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Dipropyl Isocinchomeronate

| Protons | Predicted Chemical Shift (ppm) |

| Pyridine Ring H | 7.0 - 9.0 |

| O-CH₂ (Propyl) | ~ 4.3 |

| C-CH₂-C (Propyl) | ~ 1.8 |

| CH₃ (Propyl) | ~ 1.0 |

Note: This table presents generalized predicted values for pyridine dicarboxylate esters. Actual values may vary.

Mass spectrometry (MS) is a key analytical technique used for determining the molecular weight and elemental composition of dipropyl isocinchomeronate. It is also instrumental in identifying the compound in complex mixtures and for studying its metabolites. nih.govepa.gov When coupled with chromatographic separation techniques, MS provides high sensitivity and selectivity.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the compound's molecular weight (251.28 g/mol ). nih.govherts.ac.uk High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental formula (C₁₃H₁₇NO₄). google.com

The fragmentation pattern observed in the mass spectrum offers structural clues. For dipropyl isocinchomeronate, common fragmentation pathways involve the loss of the propyl and propoxy groups from the ester functionalities. The PubChem database lists significant peaks in the GC-MS spectrum at m/z values of 165, 179, and 123, which correspond to characteristic fragments of the molecule. nih.gov LC-MS data shows a precursor m/z of 252.123 for the protonated molecule [M+H]⁺. nih.gov

Table 2: Key Mass Spectrometry Data for Dipropyl Isocinchomeronate

| Technique | Parameter | Value | Reference |

| Molecular Formula | - | C₁₃H₁₇NO₄ | nih.gov |

| Molecular Weight | - | 251.28 g/mol | nih.gov |

| GC-MS | Major Fragment Ions (m/z) | 165, 179, 123 | nih.gov |

| LC-MS (Positive ESI) | Precursor Ion [M+H]⁺ (m/z) | 252.123 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of dipropyl isocinchomeronate displays characteristic absorption bands that confirm the presence of the ester and pyridine functionalities.

The most prominent features in the IR spectrum include:

C=O Stretch: A strong absorption band typically appears in the region of 1700-1730 cm⁻¹ due to the stretching vibration of the carbonyl group in the two ester functions.

C-O Stretch: The stretching vibrations of the C-O bonds of the ester groups are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring gives rise to several absorption bands in the 1400-1600 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching from the propyl groups is observed just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring appears above 3000 cm⁻¹.

These characteristic IR absorption bands provide a molecular fingerprint for dipropyl isocinchomeronate and are useful for its identification and in quality control processes. open.ac.uk

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating dipropyl isocinchomeronate from other components in a mixture and for its precise quantification. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dipropyl isocinchomeronate. It is the method of choice for determining the purity of the compound and for assaying its concentration in pesticide formulations. oup.comresearchgate.net

Standard analytical methods for dipropyl isocinchomeronate often specify HPLC for quality control. nitrobenzenechemical.comfujifilm.comfujifilm.comaist.go.jp A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. govinfo.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring in dipropyl isocinchomeronate absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification against a reference standard. govinfo.gov

Table 3: Typical HPLC Parameters for Dipropyl Isocinchomeronate Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV-Vis Detector |

| Analysis Type | Purity assay, Formulation analysis |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. It is exceptionally well-suited for the trace analysis of dipropyl isocinchomeronate in complex environmental and biological samples. scribd.comresearchgate.net

In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column's stationary phase. google.com The separated components then enter the mass spectrometer, where they are identified based on their unique mass spectra. This technique is routinely used in pesticide residue analysis programs to detect and quantify dipropyl isocinchomeronate in food and environmental matrices at very low levels. eco-hyogo.jpusda.gov The retention time in the gas chromatogram and the mass spectrum together provide a very high degree of certainty in the identification of the compound. eco-hyogo.jpgoogle.com

Table 4: Common GC-MS Parameters for Dipropyl Isocinchomeronate Trace Analysis

| Parameter | Typical Condition |

| GC Column | Capillary column (e.g., TG-5SILMS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detection | Mass Spectrometer (MS) |

| Analysis Type | Trace residue analysis |

Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (LC-QTOF/MS) for Residue Analysis

Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (LC-QTOF/MS) is a highly effective technique for the analysis of pesticide residues, including dipropyl isocinchomeronate. This method combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer. This combination allows for the confident identification and quantification of the target analyte in complex samples.

In a typical LC-QTOF/MS workflow, the sample extract is first injected into the LC system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatographic column. As the separated components, including dipropyl isocinchomeronate, elute from the column, they are introduced into the ion source of the mass spectrometer. Here, they are ionized, most commonly using electrospray ionization (ESI), to form charged molecules.

These ions are then guided into the quadrupole, which can be operated as a mass filter, and subsequently into the time-of-flight analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy by determining the time it takes for them to travel a fixed distance. The high mass resolution and accuracy of QTOF-MS are particularly advantageous for distinguishing the target compound from matrix interferences, thereby enhancing the reliability of the analysis. A known mass spectrum for dipropyl isocinchomeronate, such as that available in public databases like PubChem, can be used as a reference for identification. nih.gov

Method Validation in Analytical Chemistry: Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This process establishes the performance characteristics of the method through a series of defined experiments. The key parameters evaluated during method validation for a compound like dipropyl isocinchomeronate include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The United States Department of Agriculture's (USDA) Pesticide Data Program (PDP) provides a framework for the validation of analytical methods for pesticides, ensuring that the data generated is of high quality and defensible. usda.govusda.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS based methods, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the high mass accuracy of the detected analyte compared to its theoretical mass.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically demonstrated by preparing a series of calibration standards of known concentrations and analyzing them. The response is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (r²) is indicative of a linear relationship.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a sample is spiked with a known amount of the analyte and analyzed. The percentage of the spiked amount that is recovered by the analysis is a measure of the method's accuracy. The USDA PDP specifies a percent recovery criterion of 50-150% for method validation. usda.gov

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The USDA's Pesticide Data Program has established an LOQ for dipropyl isocinchomeronate in its monitoring activities. maine.gov

The following table summarizes the method validation parameters and typical acceptance criteria based on regulatory guidelines like those from the USDA PDP.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of the measured value to the true value (often as % recovery). | 50-150% recovery usda.gov |

| Precision | Agreement between repeated measurements (expressed as % RSD). | Dependent on concentration, often ≤ 20% at the LOQ. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | 0.006 ppm (as per USDA PDP 2010) maine.gov |

Iv. Chemical Reactivity and Degradation Pathways of Dipropyl Isocinchomeronate

Hydrolysis Studies and Environmental Implications

The stability of dipropyl isocinchomeronate in aqueous environments is highly dependent on the pH of the water.

Studies conducted for the U.S. Environmental Protection Agency (EPA) pesticide registration show that dipropyl isocinchomeronate is stable under acidic conditions. epa.gov Specifically, at a pH of 5, no degradation was observed over a 30-day period. epa.govnih.gov However, the compound undergoes hydrolysis in neutral and alkaline environments. epa.govnih.gov At a pH of 7, it has a half-life of 17 days, while at a pH of 9, the hydrolysis is much more rapid, with a half-life of 14 hours. epa.govnih.govechemi.com This indicates that the compound is expected to hydrolyze in moist neutral and alkaline soils. echemi.com

pH-Dependent Hydrolysis of Dipropyl Isocinchomeronate

| pH Level | Stability/Half-Life | Source |

|---|---|---|

| 5 | Stable; no degradation observed over 30 days | epa.govnih.gov |

| 7 | 17 days | epa.govnih.govechemi.com |

During biodegradation and hydrolysis studies, dipropyl isocinchomeronate breaks down to form pyridine-2,5-dicarboxylic acid. nih.govechemi.com This conversion was observed during the Japanese Ministry of International Trade and Industry (MITI) biodegradation test. nih.govechemi.com The parent compound is rapidly hydrolyzed at its two ester sites to create this dicarboxylic acid derivative. regulations.gov

Photodegradation Mechanisms and Stability under Light Exposure

Dipropyl isocinchomeronate is susceptible to degradation upon exposure to sunlight. echemi.com This photodegradation is considered a potential pathway for its breakdown on soil surfaces exposed to light. nih.govechemi.com The estimated atmospheric half-life for the vapor-phase reaction of dipropyl isocinchomeronate with photochemically-produced hydroxyl radicals is approximately 2.5 days. echemi.com

Thermal Decomposition Behavior

When subjected to heat, dipropyl isocinchomeronate undergoes decomposition and emits toxic fumes, specifically nitrogen oxides. nih.gov In the event of extreme heat or fire, the expected breakdown products include carbon dioxide and carbon monoxide, along with other unidentified organic compounds. pittsburghpa.gov

Interactions with Other Chemical Substances in Mixtures and Formulations

Dipropyl isocinchomeronate is not used as a sole active ingredient in commercial products. epa.govnih.gov It is consistently combined with other active insect repellent ingredients to enhance and broaden their spectrum of activity. epa.govnih.gov A common formulation involves its use with N,N-diethyl-m-toluamide (DEET) and MGK 264 for products intended for human use. epa.govregulations.gov This combination improves the performance of DEET by slowing its evaporation and providing more effective repellency against certain insects like horse flies and stable flies. nih.gov In formulations for animal applications, it may be mixed with substances such as piperonyl butoxide and pyrethrins (B594832). epa.govregulations.gov

V. Environmental Fate and Transport Studies of Dipropyl Isocinchomeronate

Terrestrial Fate and Soil Mobility

The behavior of dipropyl isocinchomeronate in the terrestrial environment is influenced by its tendency to adsorb to soil particles and its potential to volatilize.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, resulting in lower mobility. chemsafetypro.com

Based on a structure estimation method, the estimated Koc value for dipropyl isocinchomeronate is 168. echemi.comnih.gov According to classification schemes, this value suggests that dipropyl isocinchomeronate is expected to have moderate mobility in soil. echemi.comnih.govgreenwayweedsolutions.com This moderate mobility indicates that while it has the potential to move through the soil profile, it will also be partly retained by soil organic matter. chemsafetypro.comechemi.com

Table 1: Estimated Soil Adsorption Coefficient (Koc) of Dipropyl Isocinchomeronate

| Parameter | Estimated Value | Soil Mobility Classification | Source(s) |

|---|

The potential for a chemical to volatilize from moist soil is determined by its Henry's Law constant. The estimated Henry's Law constant for dipropyl isocinchomeronate is 9.1 x 10⁻¹⁰ atm-cu m/mole. echemi.com This low value indicates that volatilization of dipropyl isocinchomeronate from moist soil surfaces is not anticipated to be a significant environmental fate process. echemi.com Additionally, with a vapor pressure of 4.92 x 10⁻⁷ mm Hg at 25°C, dipropyl isocinchomeronate is not expected to volatilize from dry soil surfaces. echemi.comnih.gov

Aquatic Fate and Persistence in Water Systems

The fate of dipropyl isocinchomeronate in aquatic environments is governed by its degradation processes and its potential to accumulate in aquatic organisms.

Hydrolysis is a key degradation pathway for dipropyl isocinchomeronate in water, with its stability being pH-dependent. In acidic conditions (pH 5), the compound is stable, showing no degradation over a 30-day study period. nih.govepa.gov However, it undergoes hydrolysis in neutral and alkaline waters. nih.govepa.gov The hydrolysis half-life is 17 days at pH 7 and significantly shorter at 14 hours at pH 9. echemi.comnih.govepa.gov

In terms of biodegradation, a study utilizing the Japanese MITI test indicated that dipropyl isocinchomeronate is not readily biodegradable, with only 1% of the Theoretical Biochemical Oxygen Demand (BOD) being reached in 4 weeks. echemi.com During this test, the compound hydrolyzed to form pyridine-2,5-dicarboxylic acid. echemi.comnih.gov It has also been reported that dipropyl isocinchomeronate is decomposed by sunlight. echemi.comnih.gov

Table 2: Hydrolysis Half-life of Dipropyl Isocinchomeronate in Water

| pH | Half-life | Source(s) |

|---|---|---|

| 5 | Stable | nih.govepa.gov |

| 7 | 17 days | echemi.comnih.govepa.gov |

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. An estimated BCF of 100 has been calculated for dipropyl isocinchomeronate in fish, based on a log Kow of 3.57. echemi.com According to classification schemes, this BCF value suggests a moderate to high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized. echemi.comnih.gov

However, the hydrolysis of dipropyl isocinchomeronate, particularly in neutral and alkaline waters, is expected to reduce its bioconcentration. nih.gov Further studies on its hydrolysis product, pyridine-2,5-dicarboxylic acid, in carp (B13450389) over a 6-week exposure period determined BCF values ranging from 0.3 to 8.6, indicating a low potential for bioconcentration for the metabolite. nih.gov

Table 3: Estimated Bioconcentration Factor (BCF) for Dipropyl Isocinchomeronate and its Metabolite

| Compound | Estimated/Measured BCF | Organism | Potential for Bioconcentration | Source(s) |

|---|---|---|---|---|

| Dipropyl isocinchomeronate | 100 (estimated) | Fish | Moderate to High | echemi.com |

Atmospheric Fate and Stability

In the atmosphere, dipropyl isocinchomeronate is predicted to exist in both the vapor and particulate phases due to its vapor pressure of 4.92 x 10⁻⁷ mm Hg at 25°C. echemi.comnih.gov The vapor-phase component of the compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. echemi.comnih.gov The estimated atmospheric half-life for this reaction is 2.5 days. echemi.comnih.gov Furthermore, reports indicate that dipropyl isocinchomeronate is decomposed by sunlight and lacks persistence in conditions of high humidity. echemi.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dipropyl isocinchomeronate |

Environmental Monitoring and Occurrence in Environmental Samples (e.g., surface water, wastewater)

The production and use of Dipropyl isocinchomeronate as an active ingredient in insect repellents for both humans and animals may lead to its release into the environment through various waste streams. regulations.gov Personal repellent products are washed off the human body and subsequently enter household wastewater, which is then channeled to treatment plants. regulations.govepa.gov Similarly, the use of this compound in surface sprays for animal premises and in pet dips results in its discharge into wastewater, which often flows into septic systems or sewage treatment plants. epa.gov The common application of insect repellents through sprays and aerosols also contributes to the direct release of the compound into the environment. regulations.gov

Despite the anticipated presence of Dipropyl isocinchomeronate in aquatic environments, documented monitoring data is scarce. One of the few studies providing direct environmental measurements was conducted by the Queensland Department of Environment and Science in 2021 at Lake Wabby, a popular recreational area in Australia. This study analyzed surface water samples for a range of personal care products, including Dipropyl isocinchomeronate (also referred to as MGK-326). However, the compound was not detected above the limit of reporting (<0.05 µg/L) in any of the samples collected between February and April 2021.

In 2008, a study by Rodil et al. focused on developing a sensitive analytical method, specifically stir bar sorptive extraction coupled with thermodesorption-gas chromatography-mass spectrometry, for the determination of several insect repellents, including Dipropyl isocinchomeronate, in various water matrices. regulations.gov The researchers reported that the method's feasibility was successfully tested on real environmental samples, including lake water, river water, and wastewater. regulations.gov While this research established a method capable of detecting Dipropyl isocinchomeronate at low nanogram-per-liter levels, the study did not publish the specific concentrations found in the environmental samples analyzed. regulations.gov The U.S. Environmental Protection Agency (EPA), in its Reregistration Eligibility Decision for the compound, also acknowledged the potential for it to reach drinking water sources through surface and/or ground water, prompting evaluation of its use patterns. upenn.edu

The following table summarizes the available environmental monitoring data for Dipropyl isocinchomeronate.

Table 1: Environmental Monitoring Data for Dipropyl isocinchomeronate

| Location | Sample Type | Date of Sampling | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Lake Wabby, Australia | Surface Water | Feb-2021 | <0.05 | Queensland Department of Environment and Science (2021) |

| Lake Wabby, Australia | Surface Water | Mar-2021 | <0.05 | Queensland Department of Environment and Science (2021) |

| Lake Wabby, Australia | Surface Water | Apr-2021 | <0.05 | Queensland Department of Environment and Science (2021) |

Vi. Ecological Considerations and Environmental Impact Assessments of Dipropyl Isocinchomeronate

Toxicity to Non-Target Organisms

Understanding the toxicity of dipropyl isocinchomeronate to organisms that are not the intended target of its application is fundamental to a comprehensive environmental impact assessment.

Aquatic Organisms: Fish (e.g., Bluegill Sunfish, Rainbow Trout), Invertebrates (e.g., Daphnid)

The potential for adverse effects on aquatic life is a key area of investigation. Studies have established the acute toxicity of dipropyl isocinchomeronate to several representative aquatic species. For the Bluegill Sunfish, the 96-hour median lethal concentration (LC50) is 0.44 parts per million (ppm), indicating high toxicity. epa.gov Similarly, for the Rainbow Trout, the 96-hour LC50 is 1.0 ppm, also signifying high toxicity. epa.gov In contrast, the freshwater invertebrate, the daphnid, exhibits a 48-hour median effective concentration (EC50) of 18 ppm, classifying the substance as slightly toxic to this organism. epa.gov

Interactive Data Table: Aquatic Toxicity of Dipropyl Isocinchomeronate

| Species | Test Duration | Toxicity Endpoint | Value (ppm) | Toxicity Classification |

|---|---|---|---|---|

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 0.44 | Highly toxic epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1.0 | Highly toxic epa.gov |

| Daphnid (Daphnia magna) | 48 hours | EC50 | 18 | Slightly toxic epa.gov |

Terrestrial Organisms

The assessment of risk to terrestrial wildlife often involves studies on avian species. For the Northern bobwhite quail (Colinus virginianus), a 10-day old specimen showed a dietary LC50 of 5620 ppm over an 8-day period. nih.gov Another study on the same species reported an oral LD50 of 1375 mg/kg. sumitomo-chem.com.au These findings suggest a relatively low acute toxicity to this particular bird species.

Pollinator Studies

Given the vital role of pollinators in ecosystem health, their protection from chemical exposure is a significant concern. While dipropyl isocinchomeronate is listed in documents concerning pollinator risk assessment, specific toxicity data for bees from the search results is limited. epa.gov However, it is noted that carbaryl, another pesticide, is extremely toxic to bees. timmillerassociates.com The U.S. Environmental Protection Agency (EPA) has a process for requiring exposure and effects testing for assessing risks to bees, which involves calculating a risk quotient (RQ). epa.gov It is important to note that some pesticides marketed as "bee-safe" have been found to still cause harm to wild bees, particularly ground-nesting species. uoguelph.ca

Ecological Risk Assessment Methodologies

To systematically evaluate the potential for adverse ecological effects, regulatory bodies employ standardized risk assessment methodologies.

Exposure Assessment and Risk Quotient Calculations

A cornerstone of ecological risk assessment is the risk quotient (RQ) method. maine.govpublications.gc.ca This approach compares the estimated environmental concentration (EEC) of a substance to a relevant ecotoxicological endpoint, such as the LC50 or EC50. publications.gc.ca If the resulting RQ exceeds a predetermined level of concern, it indicates a potential risk to non-target organisms, which may trigger further investigation or regulatory action. maine.govpublications.gc.ca The EPA did not conduct a detailed environmental risk assessment for dipropyl isocinchomeronate as its use pattern was determined unlikely to result in significant exposures to non-target organisms. epa.gov

Chronic Effects and Long-Term Ecological Concerns

Beyond acute toxicity, the potential for chronic or long-term effects is a critical aspect of environmental risk assessment. Chronic toxicity studies on dipropyl isocinchomeronate have been conducted. In a long-term rodent bioassay, dipropyl isocinchomeronate was observed to cause pathologies. nih.gov Specifically, long-term exposure in rats and mice has been linked to liver and kidney injuries. stephensandsmith.com The No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) are established from such studies to determine critical effects for risk assessment. nih.gov

Incident Reporting and Environmental Surveillance

Environmental surveillance and incident reporting are crucial for monitoring the real-world ecological impact of chemical compounds like Dipropyl isocinchomeronate. These systems collect data on reported adverse effects and environmental residues, providing valuable feedback for regulatory agencies.

A review of ecological incident databases, including the Ecological Incident Information System (EIIS), the OPP Aggregate Incident Reports database, and the Avian Monitoring Information System (AIMS), conducted between 1994 and 2014, found no reported ecological incidents involving Dipropyl isocinchomeronate, also known as Morpel® Repellent 326. regulations.gov The U.S. Environmental Protection Agency (EPA) has noted that due to its primary use in indoor residential and personal care products, significant environmental exposure to terrestrial or aquatic organisms is not expected. regulations.govepa.gov Consequently, the EPA has not found any ecological risks of concern associated with Dipropyl isocinchomeronate and anticipates no effect on listed species or their habitats. federalregister.govgovinfo.gov

While direct ecological incidents are not reported, data from human and domestic animal incident reporting systems offer a form of surveillance. It is important to note that Dipropyl isocinchomeronate is not used as a sole active ingredient but is always co-formulated with other pesticide active ingredients. regulations.govregulations.gov This can make it challenging to attribute reported effects to a single chemical.

The U.S. EPA's Incident Data System (IDS) tracks reports of adverse health effects from pesticide exposure. From January 1, 2009, to March 5, 2014, there were 449 human incidents reported involving products containing Dipropyl isocinchomeronate. regulations.govregulations.gov The vast majority (95%) of these were classified as minor in severity or had unknown or no effects. regulations.govregulations.gov

Similarly, the Sentinel Event Notification System for Occupational Risk (SENSOR)-Pesticides program identified 73 cases involving Dipropyl isocinchomeronate between 1998 and 2010. regulations.gov All of these cases involved products with multiple active ingredients. regulations.gov The most common routes of exposure in these cases were ocular and dermal. regulations.gov

In Canada, incident reports involving domestic animals and products containing Dipropyl isocinchomeronate have also been documented. hc-sc.gc.cahc-sc.gc.ca

The following tables summarize available incident data for products containing Dipropyl isocinchomeronate.

Human Incident Reports Involving Dipropyl isocinchomeronate (2009-2014)

Data from the U.S. EPA Incident Data System (IDS) for the period January 1, 2009, to March 5, 2014.

| Incident Category | Number of Reports |

| Main IDS (Moderate to High Severity) | |

| Incidents with more than one chemical | 26 |

| - Moderate Severity | 25 |

| - Major Severity | 1 |

| Aggregate IDS (Minor, Unknown, or No Effects) | |

| Total Incidents | 449 |

| - Minor Severity | 270 |

| - Unknown or No Effects | 179 |

Source: Regulations.gov regulations.govregulations.gov

SENSOR-Pesticides Reported Health Effects for Dipropyl isocinchomeronate (1998-2010)

Data for 73 cases involving multiple active ingredients.

| Health Effect Category | Number of Times Reported* |

| Ocular | 44 |

| Dermal | 22 |

| Respiratory | 13 |

| Nervous System | 13 |

| Gastrointestinal | 10 |

| Cardiovascular | 1 |

| Renal | 0 |

*Cases may report multiple health effects.

Source: Regulations.gov regulations.gov

The EPA continues to monitor incident data, and should a concern be triggered, further investigation would be initiated as part of the risk assessment process. regulations.gov

Vii. Biological Activity and Mechanism of Action of Dipropyl Isocinchomeronate

Structure-Activity Relationship (SAR) Studies for Pyridine (B92270) Dicarboxylates

Structure-Activity Relationship (SAR) studies for pyridine dicarboxylates and related pyridine scaffolds provide insights into how chemical modifications influence biological efficacy. While specific SAR studies on dipropyl isocinchomeronate are not extensively detailed in publicly available literature, general principles from related compounds can be extrapolated.

For dihydropyridine (B1217469) derivatives, for instance, the length of the alkyl ester chains at the C3 and C5 positions has been shown to be a critical determinant of activity. Research on certain dihydropyridines has demonstrated that increasing the length of the methylene (B1212753) chain in the ester substituents can lead to a reduction in biological activity. dovepress.com This suggests that the propyl groups in dipropyl isocinchomeronate are likely of an optimal size for its specific repellent function, balancing lipophilicity and steric factors for effective interaction with its target.

Studies on other pyridine derivatives have revealed the importance of substituent positioning and type. For example, in a series of 5-substituted pyridine derivatives investigated as enzyme inhibitors, specific substitutions were found to be key for achieving moderate potency. Similarly, the anti-tumor activity of bis-stannoxane derivatives of pyridine dicarboxylic acids is also dictated by their specific structural features. researchgate.net The insecticidal and acaricidal properties of newer pyridine-based agrochemicals are also heavily dependent on the specific rings and functional groups incorporated into the pyridine scaffold. researchgate.net

Table 1: Structure-Activity Relationship Insights for Pyridine Dicarboxylate Derivatives

| Structural Feature | Observation | Implication | Reference |

|---|---|---|---|

| Alkyl Ester Chain Length (at C3 and C5) | Increasing chain length can reduce activity in some dihydropyridine series. | Suggests an optimal chain length for receptor binding and activity. | dovepress.com |

| Substituent Type and Position | Specific substitutions on the pyridine ring are crucial for enzyme inhibition and other biological activities. | The nature and location of functional groups govern the molecule's interaction with biological targets. | |

| Shape-Related Features | Molecular descriptors related to shape are important for interaction with insect olfactory receptors. | The three-dimensional structure is critical for repellent activity. | google.com |

Biochemical Pathways and Molecular Targets

The primary mechanism of action for dipropyl isocinchomeronate is as an insect repellent, functioning to deter insects from a treated surface or host. herts.ac.uk

As an insect repellent, dipropyl isocinchomeronate is thought to function by interfering with an insect's olfactory system, effectively confusing the insect and preventing it from locating its target. regulations.gov While its precise molecular target is not definitively established, the mechanism is believed to be similar to that of other repellents it is frequently formulated with, such as DEET.

DEET is hypothesized to act as a "molecular confusant" by modulating the activity of insect odorant receptors (ORs). nih.gov It may provide a vapor barrier that deters insects from landing or interact directly with specific ORs to scramble the perception of attractive host odors. nih.govfortunejournals.comfortunejournals.com Evidence suggests that DEET and other repellents interact with olfactory receptor neurons, such as those housed in capitate peg sensilla which may express CO₂ or other odorant receptors (e.g., Gr1, Gr2, Gr3 in mosquitoes). google.com The efficacy of these interactions is heavily dependent on the shape-related features of the repellent molecule. google.com Therefore, it is highly probable that dipropyl isocinchomeronate exerts its repellent effect by binding to and modulating the function of one or more classes of insect olfactory receptors, disrupting their ability to process signals from the environment.

In biological systems, dipropyl isocinchomeronate undergoes metabolic transformation. Studies have shown that it is rapidly hydrolyzed to its primary metabolite, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). nih.gov This hydrolysis occurs via the cleavage of the two ester linkages.

Table 2: Metabolism of Dipropyl Isocinchomeronate

| Parent Compound | Metabolic Reaction | Identified Metabolite | Reference |

|---|---|---|---|

| Dipropyl Isocinchomeronate | Hydrolysis | 2,5-Pyridinedicarboxylic acid | nih.gov |

Comparative Studies with Other Pyridine Derivatives and Chemical Classes

A defining characteristic of dipropyl isocinchomeronate's use is that it is never formulated as the sole active ingredient in insect repellent products. regulations.govepa.govechemi.com Instead, it is always combined with other active compounds to enhance and broaden the spectrum of repellency. epa.govepa.gov

In formulations intended for animal use, dipropyl isocinchomeronate may be combined with DEET, pyrethrins (B594832), and the synergist piperonyl butoxide. regulations.gov This highlights its role as a complementary agent that works in concert with other chemical classes (amides like DEET and natural extracts like pyrethrins) to provide more comprehensive protection against a wider variety of biting insects. nih.govepa.gov

Table 3: Comparative Use of Dipropyl Isocinchomeronate with Other Repellents

| Compound | Chemical Class | Role in Formulation | Reference |

|---|---|---|---|

| Dipropyl Isocinchomeronate | Pyridine Dicarboxylate | Spectrum broadener; synergist; never used alone. | epa.govechemi.comepa.gov |

| N,N-diethyl-m-toluamide (DEET) | Amide | Primary broad-spectrum repellent; often combined with Dipropyl Isocinchomeronate. | regulations.govepa.gov |

| Pyrethrins | Ester (Natural) | Insecticide with repellent properties; used in combination for animal products. | regulations.govepa.gov |

| Piperonyl Butoxide | Ether | Synergist; inhibits insect metabolic enzymes to increase potency of other actives like pyrethrins. | regulations.gov |

Referenced Compounds

| Compound Name |

|---|

| 2,5-Pyridinedicarboxylic acid |

| Dipropyl Isocinchomeronate |

| Isocinchomeronic acid |

| N,N-diethyl-m-toluamide (DEET) |

| Piperonyl Butoxide |

| Pyrethrins |

Viii. Toxicological Research and Human Health Risk Assessment of Dipropyl Isocinchomeronate

Systemic Toxicity and Target Organ Effects

Studies in experimental animals have identified the liver and kidneys as target organs for the systemic toxicity of Dipropyl isocinchomeronate following chronic oral exposure, particularly at high doses. Body weight loss is a characteristic finding in chronic exposure studies regulations.gov.

Long-term dietary administration of Dipropyl isocinchomeronate has been shown to induce pathological changes in the liver and kidneys of laboratory animals. In a two-year study, rats receiving 250 mg/kg/day exhibited decreases in both absolute and relative kidney weights in males and females regulations.gov. Similarly, studies in dogs receiving high doses showed a decrease in liver and kidney weights, accompanied by histological changes in the liver regulations.gov.

In an 18-month study involving mice, doses of 500 mg/kg/day resulted in increased liver and gall bladder weights in both sexes regulations.gov. Male mice at this dose also showed an increase in liver histiocytosis regulations.gov. Another study noted effects on the relative weights of the liver and kidney in female rats at a dose of 2000 mg/kg nih.gov.

| Species | Organ | Observed Effect | Reference |

|---|---|---|---|

| Rat | Kidney | Decreased absolute and relative weights | regulations.gov |

| Mouse | Liver/Gall Bladder | Increased weights | regulations.gov |

| Mouse (male) | Liver | Increased histiocytosis | regulations.gov |

| Dog | Liver | Decreased weight and histological changes | regulations.gov |

| Dog | Kidney | Decreased weight | regulations.gov |

The available toxicological database does not indicate that Dipropyl isocinchomeronate induces alterations in brain weight. In 2014, the Hazard and Science Policy Council (HASPOC) of the Health Effects Division (HED) determined that, based on a weight-of-evidence approach, a neurotoxicity screening battery for the compound was not required regulations.gov.

Toxicological studies have noted effects on reproductive organs at high doses. Specifically, research in rats resulted in a decrease in the testicular weights of males and the ovarian weights of females regulations.gov.

Carcinogenicity Studies and Assessment

The carcinogenicity of Dipropyl isocinchomeronate has been evaluated over time, leading to an evolution in its classification. For years, it was considered a suspected human carcinogen based on carcinogenic effects observed in rats and mice at high doses nih.govhaz-map.com. The U.S. Environmental Protection Agency (EPA) had previously classified it as a "probable human carcinogen" under the 1986 cancer risk assessment guidelines epa.gov.

However, a more recent re-evaluation by the Cancer Assessment Review Committee (CARC), utilizing the 2005 Guidelines for Cancer Risk Assessment, has reclassified Dipropyl isocinchomeronate to "Not Likely to be Carcinogenic to Humans" regulations.gov. This current classification is specifically applicable to its registered non-food uses that result in minimal human exposure, and it is subject to re-evaluation if use patterns change significantly regulations.gov.

| Classification | Basis | Guideline/Authority | Reference |

|---|---|---|---|

| Probable Human Carcinogen (Group B2) | Findings in rat and mouse studies | EPA 1986 Guidelines | epa.gov |

| Not Likely to be Carcinogenic to Humans | Weight of evidence for current non-food uses | CARC 2005 Guidelines | regulations.gov |

Developmental and Reproductive Toxicity Studies

Developmental and reproductive toxicity studies are crucial for assessing risks to sensitive populations. For Dipropyl isocinchomeronate, developmental toxicity was observed in rats and rabbits only at high doses, which were noted to be higher than those that caused maternal toxicity regulations.gov.

Evidence from a two-generation reproduction study in rats indicates an increased susceptibility of offspring when exposed to high doses of Dipropyl isocinchomeronate in utero regulations.gov. This susceptibility was demonstrated by both quantitative and qualitative measures. A notable finding was a significant decrease in the body weights of 21-day-old pups regulations.gov. Furthermore, pup mortality was observed at a limit dose of 1000 mg/kg/day, a level at which no parental mortality occurred, highlighting the specific vulnerability of the offspring regulations.gov.

| Dose Level (mg/kg/day) | Effect on Pup Body Weight (Day 21) | Reference |

|---|---|---|

| 250 | 18-12% decrease compared to controls | regulations.gov |

| 1000 | 50-63% decrease compared to controls | regulations.gov |

Effects on Body Weights in Offspring and Parents

In a two-generation reproduction study in rats, Dipropyl isocinchomeronate demonstrated effects on the body weights of both offspring and parent animals, particularly at high doses. Evidence suggested an increased susceptibility of offspring exposed in utero. regulations.gov

For the offspring, statistically significant decreases in the body weights of 21-day-old pups were observed at doses of 250 mg/kg/day and 1000 mg/kg/day when compared to control groups. regulations.gov In contrast, the body weights of the parental generation were significantly decreased only at the highest dose of 1000 mg/kg/day during the periods of gestation and lactation. regulations.gov Chronic exposure studies in mice over 18 months also showed decreased body weight and body weight gains at doses of 500 mg/kg/day. regulations.gov

| Population | Dose Level (mg/kg/day) | Observed Effect on Body Weight | Study Type |

|---|---|---|---|

| Rat Pups (21-day-old) | 250 | Decreased (8-12% reduction) | Two-Generation Reproduction |

| Rat Pups (21-day-old) | 1000 | Decreased (50-63% reduction) | Two-Generation Reproduction |

| Parental Rats (Gestation/Lactation) | 1000 | Decreased (12-47% reduction) | Two-Generation Reproduction |

| Mice (Both Sexes) | 500 | Decreased body weight and body weight gains | 18-Month Chronic Exposure |

Genotoxicity and Mutagenicity Assessments

Dipropyl isocinchomeronate has been evaluated for its potential to cause genetic mutations and chromosomal damage through a battery of tests. The compound was found to be negative in several key assays, including tests for bacterial reverse mutation (Ames test), in vitro mammalian cell gene mutation in Chinese Hamster Ovary (CHO) cells and mouse lymphoma cells, and for unscheduled DNA synthesis in rat primary hepatocytes. regulations.govepa.gov These findings indicate that Dipropyl isocinchomeronate did not induce gene mutations or DNA damage under the conditions of these specific tests. regulations.gov

The Cancer Assessment Review Committee (CARC) has classified Dipropyl isocinchomeronate as "Not Likely to be Carcinogenic to Humans" for its currently registered non-food uses which involve minimal human exposure. regulations.gov This classification is subject to re-evaluation if the use patterns of the chemical change significantly, such as an introduction to food use. regulations.gov

Dermal Absorption and Exposure Route Studies

The primary route of human exposure to Dipropyl isocinchomeronate from repellent products is through the dermal route. regulations.gov Inhalation is considered a possible secondary route of exposure, particularly from personal spray applications. regulations.gov Oral exposure may also occur incidentally through hand-to-mouth activity. regulations.gov

Studies have shown that Dipropyl isocinchomeronate has low acute toxicity via the dermal route of exposure. regulations.gov It is not classified as a skin irritant or a dermal sensitizer. regulations.gov Subchronic exposure studies involving dermal application of 100 mg/kg/day for 90 days did not result in toxic effects. regulations.gov For risk assessment purposes, a Dermal Absorption Factor (DAF) of 5% has been selected by regulatory agencies, based on data from two human dermal absorption studies. epa.gov

Risk Assessment Frameworks and Regulatory Considerations

The hazard assessment for Dipropyl isocinchomeronate relies on dose-response relationships established in toxicological studies. The toxicity database is considered adequate for characterizing toxicity and selecting endpoints for risk assessment. regulations.gov

Adverse effects resulting from oral exposure in experimental animals tend to occur at relatively high doses. regulations.gov A key endpoint for risk assessment was derived from the two-generation reproductive study in rats. The Lowest Observed Adverse Effect Level (LOAEL) was established at 250 mg/kg/day, based on the observation of decreased pup body weight on lactation day 21. regulations.gov The No Observed Adverse Effect Level (NOAEL) from the same study was 65 mg/kg/day. regulations.gov For inhalation exposure, a NOAEL of 60 mg/kg/day was selected based on a 90-day rat inhalation study. regulations.gov

| Endpoint | Value (mg/kg/day) | Basis for Selection | Study |

|---|---|---|---|

| NOAEL (Incidental Oral and Dermal) | 65 | No adverse effects observed | Two-Generation Reproductive Rat Study |

| LOAEL (Incidental Oral and Dermal) | 250 | Decreased pup body weight on lactation day 21 | Two-Generation Reproductive Rat Study |

| NOAEL (Inhalation) | 60 | No adverse effects observed | 90-Day Rat Inhalation Study |

The Food Quality Protection Act (FQPA) mandates the assessment of cumulative effects of chemicals that share a common mechanism of toxicity. epa.gov However, for the purposes of the Reregistration Eligibility Decision (RED) for Dipropyl isocinchomeronate, the U.S. Environmental Protection Agency (EPA) assumed that the compound does not share a common mechanism of toxicity with other pesticides. epa.gov A thorough review of available data is required before a formal decision on a common mechanism of toxicity is made. epa.gov Therefore, a specific cumulative risk assessment combining Dipropyl isocinchomeronate with other substances was not conducted as part of this decision process. epa.gov If it is later determined that a cumulative assessment is necessary, the risks would be re-evaluated. epa.gov

In the risk assessment of Dipropyl isocinchomeronate, standard safety factors are applied to account for uncertainties. The Level of Concern (LOC) is for a Margin of Exposure (MOE) below 100. regulations.gov This target MOE of 100 incorporates a 10-fold factor for inter-species extrapolation (from animals to humans) and a 10-fold factor for intra-species variability (to protect sensitive subpopulations within humans). regulations.govepa.gov

For residential exposure scenarios, such as the use of insect repellents, the calculated MOEs for adult dermal exposure and combined dermal and oral MOEs for children were found to be above the LOC of 100, ranging from 320 to 1,600 for adults and 130 to 630 for children, depending on the product's active ingredient concentration. regulations.gov As there are no registered food uses for Dipropyl isocinchomeronate, the special FQPA safety factor, which provides additional protection for infants and children, is not applicable to the risk assessments for this chemical. regulations.gov

Ix. Advanced Research Directions and Emerging Applications

Computational Chemistry and Modeling Approaches

Computational methods are increasingly employed to predict the properties and behaviors of chemical compounds, reducing the need for extensive laboratory testing. For dipropyl isocinchomeronate, these in silico approaches focus on predicting toxicological profiles and elucidating its fundamental structural and electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool for predicting the biological activity, including toxicity, of chemicals based on their molecular structure. sci-hub.se These models establish a mathematical correlation between the chemical structure of a compound and its toxicological endpoints, such as the 50% lethal concentration (LC50). acs.orgnih.gov For pesticides and repellents like dipropyl isocinchomeronate, QSAR models can pre-emptively assess potential toxicity to various organisms, guiding the development of safer alternatives and reducing reliance on animal testing. sci-hub.sebohrium.com

The development of a robust QSAR model involves calculating a series of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with experimental toxicity data to build a predictive model. nih.govinformahealthcare.com Key descriptors often include those related to lipophilicity (like LogP), electronic properties, and molecular size and shape, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.seacs.org

Table 1: Key Molecular Descriptors in QSAR Toxicity Modeling

| Descriptor Type | Descriptor Example | Significance in Toxicity Prediction |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of a molecule, affecting its ability to cross biological membranes. acs.org |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular size, shape, and branching, which can influence interactions with biological targets. acs.org |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in electronic interactions. |

| Constitutional | Molecular Weight | A fundamental descriptor related to the overall size of the molecule. sci-hub.se |

| Quantum-Chemical | Polarizability, Dipole Moment | Describe the molecule's response to an electric field and its overall polarity, impacting interactions. sci-hub.se |

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By solving the Schrödinger equation for a given molecule, DFT can accurately predict a wide range of properties from first principles. mdpi.comnih.gov For dipropyl isocinchomeronate, DFT calculations can provide detailed insights into its three-dimensional geometry, electronic charge distribution, and orbital energies.

These calculations are crucial for understanding the molecule's intrinsic reactivity and its potential interactions with biological receptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. mdpi.com The Molecular Electrostatic Potential (MESP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions of the molecule that are likely to engage in electrostatic interactions with receptor sites. researchgate.net This information is invaluable for understanding its mode of action as a repellent and for designing new molecules with enhanced activity.

Table 2: Properties Calculated by Density Functional Theory (DFT)

| Property | Information Provided |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. nih.gov |

| Electronic Energy | Total energy of the molecule, indicating its stability. |

| HOMO/LUMO Energies & Gap | Relates to chemical reactivity, electron-donating/accepting ability, and stability. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential on the electron density surface, identifying sites for nucleophilic and electrophilic attack. researchgate.net |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. mdpi.com |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be used to characterize the molecule. |

Controlled Release Systems and Formulation Enhancements

To improve the performance and user compliance of insect repellents, research has focused on developing advanced formulations that provide prolonged protection. Controlled release technologies, particularly microencapsulation, are at the forefront of these efforts. tomdooley.orgnih.gov

Microencapsulation is a process in which tiny particles or droplets of an active agent, such as dipropyl isocinchomeronate, are surrounded by a coating or embedded in a polymeric matrix to create microcapsules. mju.ac.thresearchgate.net This technology offers several advantages for repellent formulations, including protection of the active ingredient from environmental degradation (e.g., evaporation and light), reduced skin absorption, and most importantly, a sustained release of the repellent over an extended period. tomdooley.orgsci-hub.box

The choice of the wall material is critical and is typically a biodegradable and biocompatible polymer. Both natural polymers, like chitosan and gum arabic, and synthetic polymers have been successfully used to encapsulate insect repellents. mju.ac.th The encapsulation method, such as complex coacervation or in situ polymerization, determines the final characteristics of the microcapsules, including their size, shape, and release properties. mju.ac.thsci-hub.box

Table 3: Common Polymers for Microencapsulation of Active Agents

| Polymer Type | Specific Polymer | Key Characteristics |

|---|---|---|

| Natural Polysaccharide | Chitosan | Biodegradable, biocompatible, mucoadhesive. mju.ac.th |

| Natural Polysaccharide | Gum Arabic | Excellent emulsifying properties, commonly used in coacervation. mju.ac.th |

| Natural Polysaccharide | Sodium Alginate | Forms gels via ionotropic gelation, suitable for encapsulating essential oils. researchgate.net |

| Synthetic Polyester | Poly(ε-caprolactone) (PCL) | Biodegradable, shows potential for sustained release systems. researchgate.net |

| Synthetic Polymer | Melamine-formaldehyde | Forms durable shells via in situ polymerization, provides good thermal resistance. sci-hub.box |

The primary goal of microencapsulation is to achieve a sustained release profile, where the repellent is released at a slow, controlled rate to maintain an effective concentration on the skin for a longer duration. nih.gov The release of the active ingredient from the polymer matrix is a complex process governed by mechanisms such as diffusion, erosion, and swelling of the polymer. sphinxsai.comijpras.commdpi.com

The release kinetics can be described by various mathematical models, which help in understanding the underlying release mechanism and in designing formulations with desired release profiles. ijpras.com For example, release from a polymer matrix can often be characterized by an initial "burst effect," where a portion of the drug is released rapidly, followed by a prolonged period of sustained release. researchgate.net By carefully selecting the polymer and formulation parameters, it is possible to create repellent products that offer protection for 12 hours or more, significantly enhancing their efficacy and convenience. tomdooley.org

Table 4: Models for Sustained Release Kinetics

| Kinetic Model | Description |

|---|---|

| Zero-Order | The drug release rate is constant over time, independent of concentration. |

| First-Order | The drug release rate is directly proportional to the concentration of the drug remaining in the matrix. |

| Higuchi Model | Describes drug release from a matrix system as a function of the square root of time, based on Fickian diffusion. mdpi.com |

| Korsmeyer-Peppas | A semi-empirical model that describes drug release when the mechanism is a combination of diffusion and polymer chain relaxation (erosion/swelling). sphinxsai.com |

Applications in Coordination Chemistry and Material Science

The molecular structure of dipropyl isocinchomeronate is derived from isocinchomeronic acid (pyridine-2,5-dicarboxylic acid). nih.govwikipedia.org This parent molecule is a versatile building block in coordination chemistry and material science due to its two carboxylic acid groups and the nitrogen atom within the pyridine (B92270) ring, which can all act as coordination sites for metal ions. sigmaaldrich.com